molecular formula C23H28N2O4 B11163299 N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163299
M. Wt: 396.5 g/mol
InChI Key: UJKAKKBYQDLVMQ-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, dimethoxyphenyl, and butylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethoxyphenyl and butylphenyl groups. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like acetonitrile and tetrahydrofuran. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar functional group that undergoes similar chemical reactions.

    Diketene: Used in the synthesis of various organic compounds and has comparable reactivity.

Uniqueness

N-[2-(butan-2-yl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H28N2O4/c1-5-15(2)18-8-6-7-9-19(18)24-23(27)16-12-22(26)25(14-16)20-11-10-17(28-3)13-21(20)29-4/h6-11,13,15-16H,5,12,14H2,1-4H3,(H,24,27)

InChI Key

UJKAKKBYQDLVMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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